molecular formula C32H26F2N6O2S2 B2528936 N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-61-1

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2528936
CAS No.: 362505-61-1
M. Wt: 628.72
InChI Key: LEUPYJLLPOMBRY-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring multiple aromatic and heterocyclic moieties. Its core consists of a 1,2,4-triazole ring substituted with a 4-fluorophenyl group at position 4 and a methylene-linked 2-phenylacetamide group at position 2. The triazole’s sulfur atom at position 5 is connected via a thioether bridge to a pyrazoline ring, which is further substituted with a 4-fluorophenyl group and a thiophen-2-yl group.

The synthesis of such compounds typically involves sequential nucleophilic substitutions, alkylation of thiols, and cyclization reactions. For example, S-alkylation of triazole-thiones with α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) under basic conditions is a common strategy to introduce thioether linkages, as evidenced in analogous triazole derivatives . Structural confirmation relies on spectroscopic techniques such as $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and IR spectroscopy, which detect characteristic signals for carbonyl groups (~1660–1680 cm$ ^{-1} $), C=S stretches (~1240–1255 cm$ ^{-1} $), and aromatic protons .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26F2N6O2S2/c33-23-10-8-22(9-11-23)27-18-26(28-7-4-16-43-28)38-40(27)31(42)20-44-32-37-36-29(39(32)25-14-12-24(34)13-15-25)19-35-30(41)17-21-5-2-1-3-6-21/h1-16,27H,17-20H2,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPYJLLPOMBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the triazole ring and the incorporation of the thiophene moiety. The detailed synthetic route typically includes:

  • Formation of the Pyrazole Core : Utilizing 4-fluorophenyl derivatives and thiophene-based reactants.
  • Triazole Formation : Achieved through cyclization reactions involving azoles and suitable electrophiles.
  • Final Coupling : The acetamide group is introduced to enhance biological activity.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and crystallography to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been investigated in several studies. Key findings include:

Anticancer Activity

Research indicates that derivatives containing triazole rings exhibit significant anticancer properties. For instance:

  • The compound demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 0.31 µM to 0.53 µM .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival .
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can activate apoptotic pathways, leading to programmed cell death in cancer cells .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerMCF-70.31Tyrosine kinase inhibition
AnticancerHeLa0.53Apoptosis induction
AntimicrobialS. faecium0.0006Growth inhibition

Case Studies

Several studies have reported the biological activity of related compounds that share structural similarities with N-((4-(4-fluorophenyl)-5...):

  • Study on Pyrazolyl-Thiazole Derivatives :
    • A series of pyrazolyl-thiazole derivatives were synthesized and evaluated for their anticancer properties. The most potent compound showed an IC50 value comparable to established chemotherapeutics like Doxorubicin .
  • Synthesis and Evaluation of Triazole Derivatives :
    • Research highlighted that triazole derivatives exhibit robust anti-cancer activities through dual inhibition mechanisms targeting both EGFR and BRAF pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Class/Name Core Heterocycle Key Substituents Biological Activity/Notes Reference
Target Compound 1,2,4-Triazole 4-Fluorophenyl, thioether-linked pyrazoline (thiophen-2-yl, 4-fluorophenyl) Hypothesized kinase inhibition or antimicrobial activity based on structural motifs
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)pyrazolyl)thiazole Thiazole Chlorophenyl, triazolyl, pyrazolyl Antimicrobial activity (e.g., against Staphylococcus aureus)
S-Alkylated 1,2,4-Triazoles [10–15] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, alkylated thioether groups Demonstrated stability in tautomeric forms (thione vs. thiol); no direct bioactivity data
N'-Substituted Acetohydrazides Triazole Thiophen-2-ylmethyl, hydrazide linkages Focus on synthetic methodology; limited pharmacological data

Key Observations :

  • Halogen Effects : The target’s 4-fluorophenyl groups may enhance metabolic stability and target binding compared to chloro/bromo analogues due to fluorine’s electronegativity and small size .
  • Heterocyclic Diversity : Replacing the thiazole core (as in ) with a triazole (target compound) could alter π-π stacking interactions in biological systems.
  • Thioether vs. Sulfonyl Groups : The target’s thioether linkage (vs. sulfonyl groups in ) may improve membrane permeability but reduce oxidative stability.

Spectroscopic and Tautomeric Comparisons

  • IR Spectroscopy : The target’s IR spectrum would lack the S–H stretch (~2500–2600 cm$ ^{-1} $), confirming the thione tautomer dominance, similar to compounds [7–9] in . The C=O stretch (~1680 cm$ ^{-1} $) and C=S (~1250 cm$ ^{-1} $) align with S-alkylated triazoles .
  • NMR Data : The pyrazoline’s methylene protons (~δ 3.5–4.5 ppm) and thiophen-2-yl aromatic protons (~δ 7.0–7.5 ppm) would resemble those in thiophene-containing analogues .

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